N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Catalog No.
S3779089
CAS No.
M.F
C12H12N2O2S
M. Wt
248.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thioph...

Product Name

N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

IUPAC Name

N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c15-12(13-11-5-6-16-14-11)10-7-8-3-1-2-4-9(8)17-10/h5-7H,1-4H2,(H,13,14,15)

InChI Key

XHGFQTUXAPINDR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3

The exact mass of the compound N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is 248.06194880 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including an isoxazole ring and a tetrahydrobenzo[b]thiophene moiety. Its molecular formula is C13H14N2O2S, and it possesses a molecular weight of approximately 250.33 g/mol. This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.

The reactivity of N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can be understood through its functional groups. The isoxazole ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in nucleophilic acyl substitution. Additionally, the tetrahydrobenzo[b]thiophene structure may engage in various cyclization reactions or serve as a scaffold for further functionalization.

For instance, reactions involving the formation of derivatives through amide bond formation or modifications at the isoxazole nitrogen are common pathways for synthesizing analogs with potentially enhanced biological properties.

Research indicates that N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide exhibits notable antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antimicrobial agents. Furthermore, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases .

The synthesis of N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves several steps:

  • Formation of Tetrahydrobenzo[b]thiophene: Starting from appropriate precursors such as 2-thiophenecarboxylic acid derivatives.
  • Isoxazole Synthesis: The isoxazole ring can be synthesized via cycloaddition reactions involving nitriles and aldehydes.
  • Amidation: The final step usually involves coupling the synthesized isoxazole with the tetrahydrobenzo[b]thiophene derivative through an amide bond formation reaction.

This multi-step synthesis allows for the incorporation of various substituents that can enhance biological activity.

N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has potential applications in pharmaceutical research, particularly in developing new antimicrobial and anti-inflammatory drugs. Its unique structure allows for modifications that could lead to improved efficacy and reduced side effects compared to existing treatments.

Additionally, this compound may serve as a valuable intermediate in synthesizing more complex heterocyclic compounds used in various therapeutic areas.

Interaction studies involving N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide focus on its binding affinity to specific biological targets such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. These studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of this compound.

Preliminary data suggest that this compound may interact with targets involved in signal transduction pathways related to inflammation and infection response.

Several compounds exhibit structural similarities to N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4,5-dihydrobenzo[b]thiophene-2-carboxamideLacks isoxazole ringAntimicrobialSimpler structure; easier synthesis
Isoxazole derivativesContains isoxazole but different coreVaries widelyFocused on diverse biological activities
4-amino-3-thiophenecarboxylic acidThiophene core; no isoxazoleAnti-inflammatoryMore straightforward synthesis pathway

These comparisons illustrate how N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide stands out due to its unique combination of an isoxazole ring and a tetrahydrobenzo[b]thiophene structure while providing significant biological activity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

248.06194880 g/mol

Monoisotopic Mass

248.06194880 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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